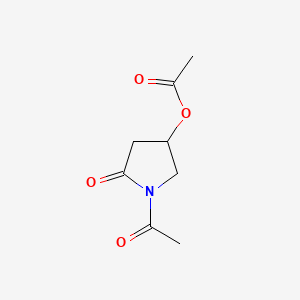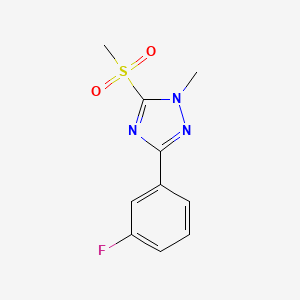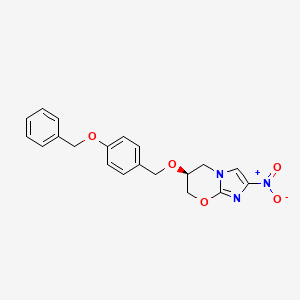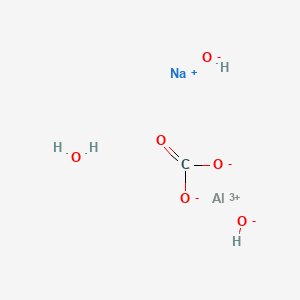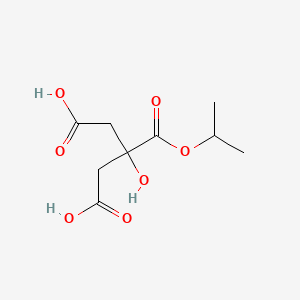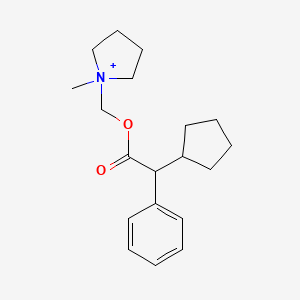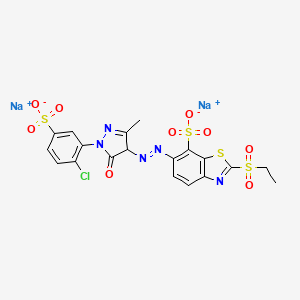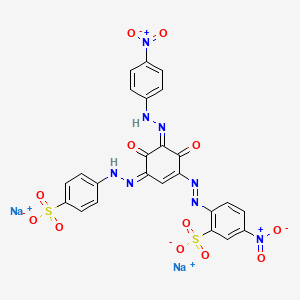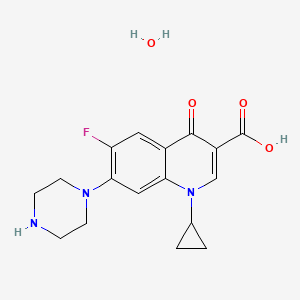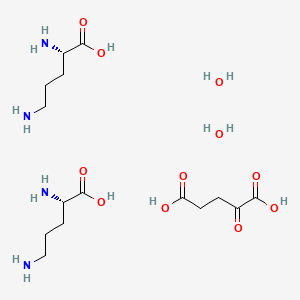
Diornithine oxoglurate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diornithine oxoglurate dihydrate is a compound formed from ornithine and alpha-ketoglutaric acid. It is commonly used in liver therapy and to improve nutritional health in elderly patients . This compound plays a significant role in the urea cycle, which is essential for the disposal of excess nitrogen in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diornithine oxoglurate dihydrate is synthesized through the reaction of ornithine with alpha-ketoglutaric acid. The reaction typically involves the use of aqueous solutions and controlled pH conditions to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves microbial fermentation using engineered strains of Corynebacterium glutamicum. This method allows for the efficient production of the compound by manipulating metabolic pathways to increase yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diornithine oxoglurate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include derivatives of ornithine and alpha-ketoglutaric acid, which have various applications in medicine and industry .
Applications De Recherche Scientifique
Diornithine oxoglurate dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Plays a role in the urea cycle and nitrogen metabolism.
Medicine: Used in liver therapy and to improve nutritional health in elderly patients.
Industry: Employed in the production of amino acids and other valuable metabolites
Mécanisme D'action
The mechanism of action of diornithine oxoglurate dihydrate involves its metabolism to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines such as putrescine and spermine . The compound also plays a role in wound healing and immune function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alpha-ketoglutaric acid: A key intermediate in the Krebs cycle, involved in energy production and nitrogen metabolism.
Uniqueness
This compound is unique due to its combined properties of ornithine and alpha-ketoglutaric acid, making it highly effective in liver therapy and nutritional health improvement . Its ability to stimulate growth hormone release and enhance immune function sets it apart from other similar compounds .
Propriétés
Numéro CAS |
185423-57-8 |
|---|---|
Formule moléculaire |
C15H34N4O11 |
Poids moléculaire |
446.45 g/mol |
Nom IUPAC |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid;dihydrate |
InChI |
InChI=1S/2C5H12N2O2.C5H6O5.2H2O/c2*6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8;;/h2*4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10);2*1H2/t2*4-;;;/m00.../s1 |
Clé InChI |
LAAWXMXXTTUZLY-QDILMJESSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN.C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
SMILES canonique |
C(CC(C(=O)O)N)CN.C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


